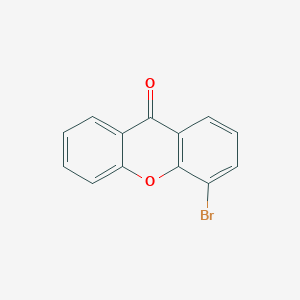
4-Bromo-9H-xanthen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Bromo-9H-xanthen-9-one is a brominated derivative of xanthen-9-one, a compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
準備方法
The synthesis of 4-Bromo-9H-xanthen-9-one can be achieved through several methods. One common approach involves the bromination of xanthen-9-one using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction typically occurs in an organic solvent such as chloroform or dichloromethane under reflux conditions . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
4-Bromo-9H-xanthen-9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield hydroxy derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
4-Bromo-9H-xanthen-9-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic applications.
Biological Studies: The compound is used in studies to investigate its effects on various biological targets, including enzymes and receptors.
Material Science: It is employed in the development of organic materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-Bromo-9H-xanthen-9-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity . The bromine atom can enhance the compound’s binding affinity and selectivity for these targets . The exact pathways involved vary based on the biological system being studied .
類似化合物との比較
4-Bromo-9H-xanthen-9-one can be compared with other brominated xanthones and related compounds:
4-Chloro-xanthen-9-one: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Xanthen-9-one: The parent compound without any halogen substitution, exhibiting different chemical properties and applications.
4-Fluoro-xanthen-9-one: Contains a fluorine atom, which can significantly alter its electronic properties compared to the brominated derivative.
特性
分子式 |
C13H7BrO2 |
|---|---|
分子量 |
275.10 g/mol |
IUPAC名 |
4-bromoxanthen-9-one |
InChI |
InChI=1S/C13H7BrO2/c14-10-6-3-5-9-12(15)8-4-1-2-7-11(8)16-13(9)10/h1-7H |
InChIキー |
UBPSDNHQRRCBTG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=CC=C3)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














